2-Methylquinoxaline
Overview
Description
2-Methylquinoxaline (MeQ) is a derivative of the heterocyclic compound quinoxaline, which is characterized by a benzene ring fused to a pyrazine ring. The methyl group at the second position distinguishes it from other quinoxaline derivatives. This compound serves as an intermediate in the synthesis of various pharmaceuticals, natural products, and dyes .
Synthesis Analysis
Several methods have been developed for the synthesis of 2-Methylquinoxaline and its derivatives. One approach involves the enantioselective hydrogenation of MeQ using an orthometalated dihydride complex of iridium as a catalyst, which yields 2-methyl-1,2,3,4-tetrahydroquinoxaline with high enantiomeric excess . Another method includes a four-component synthesis starting from π-nucleophiles, oxalyl chloride, terminal alkynes, and 1,2-diaminoarenes to rapidly produce 2-substituted 3-ethynylquinoxalines . Additionally, a single-step synthesis from 1,2-phenylenediamine and 1,2-propanediol over modified HY zeolites has been reported, with certain zeolites like PbHY showing high catalytic activity .
Molecular Structure Analysis
The molecular structure of 2-Methylquinoxaline derivatives has been studied using various techniques. For instance, the structure of 2-Methyl-3-carboethoxyquinoxaline 1,4-dioxide was determined by single-crystal X-ray crystallography, revealing a planar geometry consistent with the aromatic nature of the quinoxaline ring .
Chemical Reactions Analysis
2-Methylquinoxaline can undergo various chemical transformations. For example, it can be used to synthesize Schiff bases containing quinoxaline moieties by reacting with aromatic amines and aldehydes . It can also be derivatized to form adducts for the assay of methylglyoxal in chemical and biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methylquinoxaline derivatives are influenced by their molecular structure. The compounds exhibit high fluorescence with pronounced emission solvatochromism, which can be further understood through computational studies at the DFT level . The antimicrobial activity of some derivatives has been investigated, showing promising results against various bacterial strains . The solubility, stability, and reactivity of these compounds are essential for their application in different fields, including pharmaceuticals and analytical chemistry.
Scientific Research Applications
Synthesis and Environmental Applications
- 2-Methylquinoxaline derivatives are crucial in synthesizing pharmaceuticals, natural products, and dyes. A study by Tanaka et al. (2021) highlights an environmentally friendly method to synthesize these derivatives using glycerol and 1,2-phenylenediamines, which is beneficial for its eco-friendliness and atom efficiency (Tanaka, Enomoto, Furukawa, & Fujita, 2021).
Biological Activity and Analytical Methods
- Quinoxalin derivatives, including 2-methylquinoxalin, exhibit antimicrobial, antifungal, bactericidal, and preservative properties. Tayupov et al. (2021) used dissociative electron capture spectroscopy and density functional theory to study these compounds, finding correlations with biological activity (Tayupov, Rakhmeev, Markova, & Safronov, 2021).
Diagnostic and Biomarker Applications
- In a study by Taïbi et al. (2019), 2-methylquinoxaline was identified as a biomarker in bovine fasciolosis. This research utilized GC-MS and LC-UV analytical methods to detect methylglyoxal, a derivative of 2-methylquinoxaline, in biological fluids, proposing its utility in diagnosing liver conditions in cattle (Taïbi et al., 2019).
Antimicrobial Applications
- Singh et al. (2010) explored the synthesis of new quinoxaline derivatives with antimicrobial properties. They focused on creating compounds with optimized activity against various microbes, indicating the potential of 2-methylquinoxaline derivatives in developing new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).
Antibacterial Properties
- Taiwo et al. (2021) synthesized 3-methylquinoxaline-2-hydrazone derivatives with promising antibacterial properties. These compounds showed potential for use in formulating antibacterial compounds, especially in the context of increasing resistance to existing antibiotics (Taiwo, Obafemi, & Akinpelu, 2021).
Molecular and Material Science
- The work by Liu, Luo, and Liang (2016) utilized 2-methylquinoxaline in the self-assembly of nanotubes in supramolecular hydrogels. This study demonstrates the utility of 2-methylquinoxaline in nanotechnology and material science applications (Liu, Luo, & Liang, 2016).
Medical Imaging Applications
- Yu et al. (2012) developed 2-phenylquinoxaline derivatives as potential PET imaging agents for detecting β-amyloid plaques in Alzheimer's disease. This highlights the potential of 2-methylquinoxaline derivatives in developing diagnostic tools for neurodegenerative diseases (Yu et al., 2012).
Anticancer Research
- Alanazi et al. (2021) investigated 3-methylquinoxaline derivatives as potential anticancer agents targeting VEGFR-2, revealing their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis (Alanazi et al., 2021).
Safety And Hazards
2-Methylquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Quinoxalines, particularly 2-methylquinoxaline derivatives, have been utilized as antiviral, anticancer, and antibacterial agents . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
properties
IUPAC Name |
2-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUXMDEZNLFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222831 | |
Record name | 2-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoxaline | |
CAS RN |
7251-61-8 | |
Record name | 2-Methylquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7251-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLQUINOXALINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03VU31MV6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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